molecular formula C16H12N2O B7463985 1,6-Diphenylpyridazin-4-one

1,6-Diphenylpyridazin-4-one

Cat. No. B7463985
M. Wt: 248.28 g/mol
InChI Key: VOHGVOUZCNKYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Diphenylpyridazin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as diphenylpyridazinone and has the chemical formula C17H12N2O. This compound is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 1,6-Diphenylpyridazin-4-one is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and protein kinase C (PKC), which is involved in cell signaling and regulation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and can reduce the proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

1,6-Diphenylpyridazin-4-one has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in high yield. Additionally, this compound has been shown to have low toxicity and can be used at high concentrations without causing significant harm to cells. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

1,6-Diphenylpyridazin-4-one has several potential future directions for research. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, this compound can be modified to improve its potency and selectivity towards specific enzymes or cancer cells. Furthermore, this compound can be used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Finally, this compound can be studied for its potential use in material science, particularly in the development of new dyes and sensitizers for solar cells.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound and its future applications in science.

Synthesis Methods

The synthesis of 1,6-Diphenylpyridazin-4-one can be achieved through various methods, including the reaction of 2,3-diphenylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-diphenylquinoxaline with acetic anhydride and potassium tert-butoxide, and the reaction of 2,3-diphenylquinoxaline with acetic anhydride and sodium methoxide. However, the most commonly used method for the synthesis of this compound is the reaction of 2,3-diphenylquinoxaline with acetic anhydride and sodium acetate.

Scientific Research Applications

1,6-Diphenylpyridazin-4-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In organic synthesis, this compound has been studied for its potential use as a building block for the synthesis of various organic compounds. In material science, this compound has been studied for its potential use as a dye and a sensitizer in solar cells.

properties

IUPAC Name

1,6-diphenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-16(13-7-3-1-4-8-13)18(17-12-15)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGVOUZCNKYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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